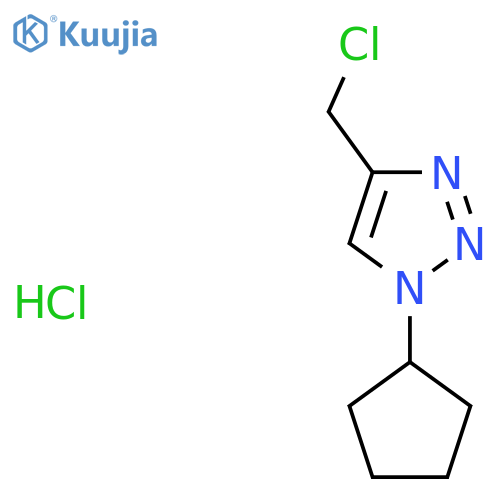Cas no 2098089-43-9 (4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride)

2098089-43-9 structure
商品名:4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2098089-43-9
- F2167-4356
- starbld0029438
- 4-(chloromethyl)-1-cyclopentyltriazole;hydrochloride
- 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride
- AKOS026748216
-
- インチ: 1S/C8H12ClN3.ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;/h6,8H,1-5H2;1H
- InChIKey: XGVCYMHJCNOXRV-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN(C2CCCC2)N=N1.Cl
計算された属性
- せいみつぶんしりょう: 221.0486528g/mol
- どういたいしつりょう: 221.0486528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C244726-500mg |
4-(chloromethyl)-1-cyclopentyl-1h-1,2,3-triazole hydrochloride |
2098089-43-9 | 500mg |
$ 365.00 | 2022-04-01 | ||
| Life Chemicals | F2167-4356-5g |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride |
2098089-43-9 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F2167-4356-0.25g |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride |
2098089-43-9 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F2167-4356-10g |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride |
2098089-43-9 | 95%+ | 10g |
$1684.0 | 2023-09-06 | |
| Life Chemicals | F2167-4356-0.5g |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride |
2098089-43-9 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F2167-4356-1g |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride |
2098089-43-9 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F2167-4356-2.5g |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride |
2098089-43-9 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| TRC | C244726-100mg |
4-(chloromethyl)-1-cyclopentyl-1h-1,2,3-triazole hydrochloride |
2098089-43-9 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C244726-1g |
4-(chloromethyl)-1-cyclopentyl-1h-1,2,3-triazole hydrochloride |
2098089-43-9 | 1g |
$ 570.00 | 2022-04-01 |
4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
2098089-43-9 (4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride) 関連製品
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
